Sodium hexafluorophosphate

Description

Properties

InChI |

InChI=1S/F5HP.Na/c1-6(2,3,4)5;/h6H;/q-1;+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQIPFFZWCCMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[PH-](F)(F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F5HNaP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.9635 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21324-39-0 | |

| Record name | Sodium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Hexafluorophosphate (NaPF₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexafluorophosphate (NaPF₆) is an inorganic salt that has garnered significant interest in various scientific and industrial fields.[1] Notably, it serves as a crucial component in the electrolyte systems of sodium-ion batteries, a promising alternative to lithium-ion technology.[2] Its utility in this and other applications is fundamentally dictated by its chemical properties. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, with a focus on data relevant to researchers and professionals in drug development and other scientific disciplines.

Core Chemical and Physical Properties

This compound is a white crystalline powder.[2] It is known to be hygroscopic, readily absorbing moisture from the air, and is also sensitive to carbon dioxide.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | NaPF₆ | [5] |

| Molecular Weight | 167.95 g/mol | [5] |

| Appearance | White crystalline powder | [2] |

| Density | 2.369 g/cm³ at 25 °C | [3] |

| Melting Point | >200 °C (decomposes) | [3] |

Solubility

This compound is highly soluble in water and also shows solubility in a range of organic solvents, a property crucial for its application in non-aqueous electrolyte systems.[1][2]

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Readily soluble; approx. 5 g/100 mL (ca. 50 g/L) | [6] |

| Methanol | Soluble | [2][4] |

| Ethanol | Soluble | [2][4] |

| Propanol | Soluble | [2] |

| Acetone | Soluble | [2][4] |

| Ethylene Carbonate (EC) | Soluble (used in electrolyte solutions) | [7][8] |

| Dimethyl Carbonate (DMC) | Soluble (used in electrolyte solutions) | [7][8] |

| Propylene Carbonate (PC) | Soluble (used in electrolyte solutions) | [9] |

| Diethyl Carbonate (DEC) | Soluble (used in electrolyte solutions) | [10] |

| 1,4-Dioxane | Soluble | [11] |

Thermal Stability and Decomposition

This compound exhibits moderate thermal stability, decomposing at temperatures above 200°C.[3] In the presence of water vapor, its decomposition is accelerated.[2] The thermal decomposition of anhydrous hexafluorophosphate salts, such as the analogous lithium hexafluorophosphate (LiPF₆), proceeds via dissociation to produce the corresponding metal fluoride and phosphorus pentafluoride (PF₅) gas.[12]

Upon exposure to moisture, the decomposition products can further react to form hazardous substances, including hydrogen fluoride (HF) and phosphoryl fluoride (POF₃).[12]

Experimental Protocol: Thermogravimetric Analysis (TGA)

A general procedure for analyzing the thermal stability of this compound using TGA, often coupled with mass spectrometry (TGA-MS) for evolved gas analysis, is as follows:

-

Sample Preparation: A small, accurately weighed sample of NaPF₆ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). Due to the hygroscopic nature of NaPF₆, sample preparation should be conducted in a dry atmosphere, such as a glovebox.

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Atmosphere: A dry, inert gas, such as nitrogen or argon, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent reactions with atmospheric components.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. If using TGA-MS, the evolved gases are simultaneously analyzed by the mass spectrometer.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the mass loss at different stages. The MS data provides identification of the gaseous decomposition products.

Caption: Workflow for Thermogravimetric Analysis.

Reactivity

Hydrolysis

A critical chemical property of this compound is its susceptibility to hydrolysis, particularly in acidic conditions.[13][14] The hexafluorophosphate anion (PF₆⁻) reacts with water in a multi-step process to form various phosphate and fluoride species. The hydrolysis is known to be acid-catalyzed.[15] The final products of complete hydrolysis are phosphoric acid and hydrofluoric acid.

The hydrolysis of the hexafluorophosphate anion can be summarized by the following overall reaction:

PF₆⁻ + 4H₂O → H₂PO₄⁻ + 6HF

However, this process involves several intermediate species. Studies on hexafluorophosphate salts have identified intermediates such as monofluorophosphate (PO₃F²⁻) and difluorophosphate (PO₂F₂⁻).[16] The initial step is thought to be the slow hydrolysis of the PF₆⁻ anion, which is then followed by faster hydrolysis of the resulting fluorophosphates.[15]

Caption: Simplified Hydrolysis Pathway of PF₆⁻.

Experimental Protocol: ¹⁹F NMR Spectroscopy for Monitoring Hydrolysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ³¹P NMR, is a powerful technique for studying the hydrolysis of hexafluorophosphate salts. A general protocol is as follows:

-

Sample Preparation: A solution of NaPF₆ is prepared in a suitable solvent (e.g., D₂O for aqueous studies, or an anhydrous organic solvent with a known amount of added water). The concentration should be appropriate for NMR analysis (e.g., 0.1-1.0 M).

-

NMR Spectrometer Setup: The NMR spectrometer is tuned to the ¹⁹F frequency. A suitable reference standard, such as trifluorotoluene, may be used.

-

Data Acquisition: A series of ¹⁹F NMR spectra are acquired over time. The first spectrum should be taken immediately after sample preparation to establish a baseline. Subsequent spectra are recorded at regular intervals to monitor the appearance of new signals corresponding to hydrolysis products.

-

Data Processing and Analysis: The NMR spectra are processed (Fourier transformation, phasing, and baseline correction). The signals are assigned to PF₆⁻ and the various hydrolysis products based on their chemical shifts and coupling constants. The relative concentrations of the different species can be determined by integrating the corresponding signals.

Caption: Workflow for NMR monitoring of hydrolysis.

Reactivity with Strong Acids

Conclusion

This compound possesses a unique set of chemical properties that are pivotal to its applications, particularly in the field of energy storage. Its solubility in organic solvents, coupled with its electrochemical stability, makes it a suitable electrolyte salt for sodium-ion batteries. However, its hygroscopic nature and susceptibility to hydrolysis, especially in the presence of acids, are critical considerations for its handling, storage, and application. The thermal decomposition pathway and reactivity with strong acids further underscore the need for careful management of this compound in research and industrial settings. A thorough understanding of these chemical properties is essential for the safe and effective utilization of this compound in the development of new technologies.

References

- 1. Page loading... [guidechem.com]

- 2. meisenbaochem.com [meisenbaochem.com]

- 3. This compound | 21324-39-0 [chemicalbook.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. Pharmaceutical and chemical intermediates,CAS#:21324-39-0,六氟磷酸钠,this compound [en.chemfish.com]

- 6. This compound 98 21324-39-0 [sigmaaldrich.com]

- 7. Structure and Transport Properties of NaPF6 Solutions in Mixtures of Ethylene Carbonate with Dimethyl Carbonate for Sodium-Ion Batteries: MD Simulation | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 8. researchgate.net [researchgate.net]

- 9. This compound solution in propylene carbonate Battery grade [sigmaaldrich.com]

- 10. This compound solution in ethylene carbonate and diethylcarbonate Battery grade [sigmaaldrich.com]

- 11. This compound [chemister.ru]

- 12. CN115367774A - Preparation method and application of hexafluorophosphate - Google Patents [patents.google.com]

- 13. Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 14. boisestate.edu [boisestate.edu]

- 15. researchgate.net [researchgate.net]

- 16. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chembk.com [chembk.com]

A Guide to the Laboratory Synthesis of Sodium Hexafluorophosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium hexafluorophosphate (NaPF₆) is a crucial component in the burgeoning field of sodium-ion battery technology, serving as a primary electrolyte salt. Its high ionic conductivity and favorable electrochemical stability make it an attractive alternative to its lithium-ion counterparts. For researchers and professionals in drug development and other chemical sciences, the ability to synthesize high-purity NaPF₆ in a laboratory setting is essential for advancing research and innovation. This technical guide provides a comprehensive overview of the most common and effective methods for the laboratory-scale synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams.

Core Synthesis Methodologies

Several distinct routes for the synthesis of this compound have been developed, each with its own set of advantages and challenges. The primary methods, which will be detailed in this guide, include:

-

Anhydrous Hydrogen Fluoride (HF) Method: The traditional and most established industrial method, which can be adapted for laboratory use.

-

Aprotic Solvent-Based Method: A common approach that avoids the direct use of anhydrous HF as the primary solvent.

-

Mechanochemical Synthesis: A solvent-free method that relies on mechanical energy to drive the reaction.

-

Aqueous Phase Synthesis: A method that utilizes aqueous solutions of the precursors.

The choice of method will depend on the available laboratory infrastructure, safety considerations, and the desired purity and yield of the final product.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data associated with the different synthesis methods for this compound, providing a clear comparison of their efficiency and the quality of the resulting product.

| Synthesis Method | Key Reactants | Solvent/Environment | Typical Yield | Reported Purity | Reaction Time | Key Conditions |

| Anhydrous HF | PCl₅, NaF | Anhydrous HF | >95% | >99.9% | Several hours | Low temperature (-40°C to 0°C), controlled pressure |

| Aprotic Solvent | PF₅, NaF | Acetonitrile | 88-98% | >99.9% | Not specified | 28-32°C, low-temperature crystallization (-15°C to 0°C)[1] |

| Mechanochemical | NH₄PF₆, Na | Solvent-free (inert gas) | High | High (impurities avoided) | ~30 minutes (gram-scale)[2][3] | Grinding in a mortar and pestle or ball mill |

| Aqueous Phase | HPF₆, NaOH | Water | 89.3% | 99.9% | Not specified | Not specified |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key synthesis methods. Extreme caution must be exercised when handling hazardous materials such as anhydrous hydrogen fluoride, phosphorus pentachloride, and sodium metal. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Anhydrous Hydrogen Fluoride (HF) Method

This method involves the in-situ generation of phosphorus pentafluoride (PF₅) from phosphorus pentachloride (PCl₅) and its subsequent reaction with sodium fluoride (NaF) in anhydrous hydrogen fluoride.

Materials and Equipment:

-

Polytetrafluoroethylene (PTFE) or other HF-resistant reactor

-

Low-temperature cooling bath

-

Stirring mechanism

-

Gas inlet and outlet with a scrubbing system for HCl and HF

-

Phosphorus pentachloride (PCl₅)

-

Sodium fluoride (NaF), dried

-

Anhydrous hydrogen fluoride (aHF)

Procedure:

-

In a PTFE-lined reactor, add anhydrous HF and cool to between -40°C and -20°C.

-

Slowly add phosphorus pentachloride to the cooled HF while stirring. This will generate PF₅ and hydrogen chloride (HCl) gas. The HCl gas should be safely vented through a scrubber.

-

In a separate HF-resistant vessel, dissolve sodium fluoride in anhydrous HF.

-

Slowly add the NaF/HF solution to the reactor containing the in-situ generated PF₅.

-

Allow the reaction to proceed at a low temperature for several hours with continuous stirring.

-

Upon completion of the reaction, the resulting slurry is cooled to -20°C to -40°C to crystallize the NaPF₆.[4]

-

The solid product is separated from the mother liquor by filtration under an inert atmosphere.

-

The crude product is then dried under vacuum to remove any residual HF.

Aprotic Solvent-Based Method (Acetonitrile)

This method avoids the use of anhydrous HF as a solvent, instead employing a less corrosive aprotic solvent like acetonitrile.

Materials and Equipment:

-

Glass reactor with a cooling jacket

-

Stirring mechanism

-

Gas inlet for inert gas

-

Phosphorus pentafluoride (PF₅) gas

-

Electronic-grade sodium fluoride (NaF)

-

Dehydrated acetonitrile

Procedure:

-

In a reactor under a protective inert atmosphere (e.g., nitrogen), add electronic-grade sodium fluoride to dehydrated acetonitrile to form a white suspension.[1]

-

While maintaining the temperature between 28-32°C using a circulating bath, bubble high-purity phosphorus pentafluoride gas into the suspension.[1] The molar ratio of PF₅ to NaF should be between 1:1 and 2:1.[1]

-

Continue the addition of PF₅ until the suspended sodium fluoride dissolves, resulting in a clear solution.[1]

-

Filter the resulting solution to remove any insoluble impurities.

-

Cool the clear solution to a low temperature (e.g., -10°C to -15°C) for 24 hours to induce crystallization of the this compound.[1]

-

Filter the white crystals and dry them under reduced pressure at a low temperature (e.g., 30°C) for an extended period (e.g., 16 hours).[1]

Mechanochemical Synthesis

This solvent-free method is a rapid and sustainable route to high-purity NaPF₆.

Materials and Equipment:

-

Mortar and pestle or a mechanical ball mill

-

Inert atmosphere glove bag or glove box

-

Ammonium hexafluorophosphate (NH₄PF₆), dried

-

Sodium metal (Na)

Procedure:

-

Inside an argon-filled glove bag or glove box to prevent reaction with moisture and air, place one equivalent of dry ammonium hexafluorophosphate and sodium metal in a mortar.[3]

-

Grind the two solids together using the pestle. The reaction is initiated by the mechanical force.[3]

-

During the grinding process, ammonia and hydrogen gas will be evolved.[3] Continue grinding for approximately 30 minutes for a gram-scale synthesis.[2][3]

-

The resulting white powder is high-purity this compound. This method often does not require further purification as the byproducts are gaseous and removed from the system.[2][3]

Aqueous Phase Synthesis

This method utilizes aqueous solutions of the precursors and is generally considered a safer, though potentially lower-yielding, method.

Materials and Equipment:

-

Glass reaction vessel

-

Stirring mechanism

-

Hexafluorophosphoric acid (HPF₆) solution

-

Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution

Procedure:

-

In a reaction vessel, place a solution of hexafluorophosphoric acid.

-

Slowly add a solution of sodium hydroxide or sodium carbonate to the HPF₆ solution while stirring. This is a neutralization reaction.

-

After the reaction is complete, the this compound can be isolated by crystallization, often by concentrating the solution and then cooling.

-

The resulting crystals are then filtered and dried under vacuum.

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships between the different synthesis routes and the detailed workflow for the anhydrous HF method.

Caption: Logical relationships between starting materials and synthesis routes for NaPF₆.

Caption: Experimental workflow for the anhydrous HF synthesis of NaPF₆.

References

- 1. CN115974108A - High purity NaPF 6 Preparation method of (1) - Google Patents [patents.google.com]

- 2. Mechanochemical Large-Scale Rapid Synthesis of Ultrapure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN1339401A - Method for preparing lithium hexafluorophosphate - Google Patents [patents.google.com]

A Technical Guide to the Crystal Structure and Morphology of Sodium Hexafluorophosphate (NaPF₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexafluorophosphate (NaPF₆) is an inorganic salt that has garnered significant interest in various scientific and industrial fields.[1][2] Notably, it serves as a crucial component in the electrolyte of sodium-ion batteries, a promising alternative to lithium-ion technology.[3][4] Its utility extends to acting as a fluorinating agent and a catalyst in organic synthesis.[5] A thorough understanding of its solid-state properties, specifically its crystal structure and morphology, is paramount for optimizing its performance in these applications and for its handling and formulation in various processes. This technical guide provides an in-depth overview of the crystallographic and morphological characteristics of this compound.

Crystal Structure of this compound

This compound is known to exist in different crystalline forms, primarily a cubic phase at ambient temperature and a rhombohedral phase at lower temperatures. A hydrated form has also been identified.

Anhydrous this compound (NaPF₆)

At room temperature, anhydrous NaPF₆ adopts a cubic crystal system .[6][7] This high-symmetry structure is characterized by a well-defined arrangement of sodium cations (Na⁺) and hexafluorophosphate anions (PF₆⁻).

Below a transition temperature of approximately 240 K, NaPF₆ undergoes a phase transition to a rhombohedral crystal system .[8] This transition involves a distortion of the cubic lattice.

Table 1: Crystallographic Data for Anhydrous this compound (NaPF₆)

| Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Cubic | Fm-3m (No. 225) | a = 7.928 | [6] |

| Rhombohedral | R-3 | a = 5.541, c = 13.78 | [8] |

In the cubic phase, the sodium and phosphorus atoms occupy specific Wyckoff positions, leading to a highly ordered structure. The hexafluorophosphate anion (PF₆⁻) exists as a regular octahedron.

Table 2: Atomic Coordinates for Cubic this compound (NaPF₆) in the Fm-3m Space Group

| Atom | Wyckoff Position | x | y | z |

| Na | 4b | 0.5 | 0.5 | 0.5 |

| P | 4a | 0 | 0 | 0 |

| F | 24e | u | 0 | 0 |

(Note: The value of u for the fluorine atom is approximately 0.2)

This compound Monohydrate (NaPF₆·H₂O)

A monohydrated form of this compound has also been characterized. This compound crystallizes in the orthorhombic system .[9] The presence of water molecules in the crystal lattice leads to a different packing arrangement and symmetry compared to the anhydrous forms.

Table 3: Crystallographic Data for this compound Monohydrate (NaPF₆·H₂O)

| Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Orthorhombic | Pnna | a = 10.559, b = 7.899, c = 6.057 | [9] |

Crystal Morphology of this compound

The external shape, or morphology, of a crystal is a macroscopic manifestation of its internal crystal structure. For NaPF₆, its appearance is generally described as a white crystalline powder.[1][10] However, specific details regarding its crystal habit and the factors influencing it are not extensively documented in publicly available literature. The morphology of crystalline materials can be significantly influenced by the conditions of crystallization, such as the solvent used, the rate of cooling or evaporation, and the presence of impurities.[11][12]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of NaPF₆ have been reported. Below are summaries of two distinct approaches.

1. Anhydrous Hydrogen Fluoride Method

A common industrial synthesis involves the reaction of phosphorus pentachloride (PCl₅), sodium chloride (NaCl), and anhydrous hydrogen fluoride (HF).[2]

Reaction: PCl₅ + NaCl + 6HF → NaPF₆ + 6HCl

This method is effective but requires handling of highly corrosive and hazardous materials.

2. Mechanochemical Synthesis

A more recent and solvent-free approach involves the mechanochemical reaction of ammonium hexafluorophosphate (NH₄PF₆) and sodium metal.[5]

Reaction: NH₄PF₆ + Na → NaPF₆ + NH₃ + ½H₂

This method is described as a rapid, scalable, and simple process for producing high-purity NaPF₆.[5]

Experimental Workflow: Mechanochemical Synthesis of NaPF₆

Caption: Mechanochemical synthesis of NaPF₆.

Characterization of Crystal Structure

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of NaPF₆. Powder XRD is commonly used to identify the crystalline phases present and to determine lattice parameters. For detailed structural analysis, Rietveld refinement of the powder diffraction data is employed.[8]

A General Protocol for Powder X-ray Diffraction:

-

Sample Preparation: A finely ground powder of the NaPF₆ sample is prepared to ensure random orientation of the crystallites.

-

Data Collection: The sample is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data) to identify the crystalline phases.

-

Structural Refinement (Rietveld Method): A theoretical diffraction pattern is calculated based on a model of the crystal structure (including space group, lattice parameters, and atomic positions). This calculated pattern is then fitted to the experimental data by refining the structural and instrumental parameters until a good fit is achieved.

Logical Flow: Crystal Structure Determination via XRD

Caption: XRD analysis workflow.

Characterization of Crystal Morphology

Scanning Electron Microscopy (SEM)

Scanning electron microscopy is a powerful technique for visualizing the morphology of crystals. It provides high-resolution images of the sample surface, revealing details about the shape, size, and surface features of the crystals.

A General Protocol for Scanning Electron Microscopy:

-

Sample Mounting: A small amount of the NaPF₆ powder is mounted on an SEM stub using conductive adhesive tape or carbon paint.

-

Coating: As NaPF₆ is an insulating material, it is typically coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

Imaging: The stub is placed in the SEM chamber, which is then evacuated to a high vacuum. A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates secondary electrons, which are detected to form an image of the surface topography.

Conclusion

This compound possesses a well-defined crystal structure that transitions from a cubic to a rhombohedral phase at low temperatures. While its macroscopic appearance is that of a white crystalline powder, detailed information on its crystal habit and the factors governing its morphology remains an area for further investigation. The synthesis and characterization of NaPF₆ rely on established chemical and analytical techniques, with X-ray diffraction and scanning electron microscopy being indispensable tools for elucidating its solid-state properties. For researchers and professionals in drug development and materials science, a deeper understanding and control of the crystallization process of NaPF₆ will be crucial for optimizing its properties and performance in various applications.

References

- 1. This compound | F6NaP | CID 5147921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. New Route to Battery Grade NaPF6 for Na-Ion Batteries: Expanding the Accessible Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mp-10474: NaPF6 (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The correct space group of NaPF6 x H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]

- 11. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to Sodium Hexafluorophosphate (NaPF₆)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of sodium hexafluorophosphate, focusing on its fundamental chemical properties. The information is presented to be readily accessible for professionals in research and development.

Core Chemical Data

This compound is an inorganic compound that serves various roles in scientific applications, notably as an electrolyte in sodium-ion batteries.[1][2][3][4] Its key quantitative properties are summarized below for straightforward reference.

| Property | Value |

| Chemical Formula | NaPF₆[3][5][6] |

| Molecular Weight | 167.95 g/mol [5] |

| Alternate Formula | F₆NaP[2][6] |

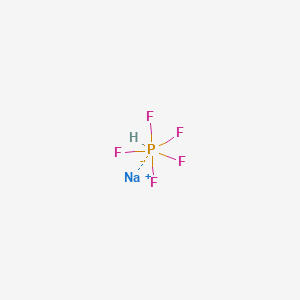

Molecular Structure and Composition

The chemical formula NaPF₆ indicates that each molecule is comprised of one sodium (Na) ion, one phosphorus (P) atom, and six fluorine (F) atoms. The structure consists of a sodium cation (Na⁺) and a hexafluorophosphate anion (PF₆⁻).

References

- 1. meisenbaochem.com [meisenbaochem.com]

- 2. This compound | F6NaP | CID 5147921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 21324-39-0 [chemicalbook.com]

- 5. This compound - Electrolyte for Batteries & Pharma | Advent [adventchembio.com]

- 6. strem.com [strem.com]

Technical Guide: 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS No. 147149-89-1) - Properties, Hazards, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one, a heterocyclic organic compound of significant interest in medicinal chemistry. Quinazolinone derivatives are recognized for their broad spectrum of pharmacological activities, and this specific substituted analog holds potential for drug discovery and development.[1][2] This document details its chemical and physical properties, outlines potential hazards and safety precautions, provides a plausible synthetic route, and explores its biological activities with a focus on its role as a potential kinase inhibitor. Experimental protocols for relevant biological assays are also provided to facilitate further research.

Chemical and Physical Properties

While specific experimental data for 2-amino-5-bromo-6-methylquinazolin-4(3H)-one is not extensively published, the following table summarizes its predicted and known properties based on available data for closely related analogs and supplier information. The correct CAS Number for this compound is 147149-89-1 .[3]

Table 1: Physicochemical Properties of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

| Property | Value | Source/Comment |

| IUPAC Name | 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one | --- |

| CAS Number | 147149-89-1 | [3] |

| Molecular Formula | C₉H₈BrN₃O | Calculated |

| Molecular Weight | 254.08 g/mol | Calculated |

| Appearance | Likely a solid powder | Based on related compounds |

| Melting Point | >300 °C (decomposes) | Predicted for similar structures |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Based on general quinazolinone solubility |

| pKa | Not available | --- |

| LogP | Not available | --- |

Table 2: Spectroscopic Data (Predicted)

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and amine protons. |

| ¹³C NMR | Resonances for aromatic carbons, methyl carbon, and carbonyl carbon. |

| IR (Infrared) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-Br stretching. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. |

Hazards and Safety

Quinazolinone derivatives should be handled with care in a laboratory setting. The following hazard information is based on safety data sheets for structurally similar compounds.

Table 3: Hazard Identification and Safety Precautions

| Hazard | GHS Classification | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed (Oral, Category 4). May cause skin and eye irritation. May cause respiratory irritation.[4][5] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[5][6] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[5] | Wear protective gloves. If on skin, wash with plenty of soap and water.[6] |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[5] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] |

| Environmental Hazards | No specific data available, but release into the environment should be avoided. | Do not let product enter drains.[6] |

Personal Protective Equipment (PPE): Use of a lab coat, safety goggles, and chemical-resistant gloves is mandatory. Work should be conducted in a fume hood.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

In all cases of exposure, seek immediate medical attention.

Synthesis

A plausible synthetic route for 2-amino-5-bromo-6-methylquinazolin-4(3H)-one can be adapted from established methods for quinazolinone synthesis.[7][8][9] A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

Materials:

-

2-Amino-5-bromo-4-methylbenzoic acid

-

Cyanamide or a similar reagent

-

Solvent (e.g., ethanol, DMF)

-

Acid or base catalyst (optional, depending on the method)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromo-4-methylbenzoic acid in a suitable solvent.

-

Addition of Reagents: Add cyanamide to the solution. The reaction may be heated to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Caption: Synthetic workflow for 2-amino-5-bromo-6-methylquinazolin-4(3H)-one.

Biological Activity and Mechanism of Action

Quinazolinone derivatives are a well-established class of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[10][11][12] The 2-amino-quinazolinone scaffold is a key pharmacophore in several clinically approved drugs.[13]

Anticancer Activity

Many quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and proliferation. A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR).[14] Overexpression or mutation of EGFR is a hallmark of many cancers.[15][16]

Mechanism of Action: 2-Amino-quinazolinone derivatives often act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways.[1][17]

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

Antimicrobial Activity

Substituted quinazolinones have also demonstrated significant antibacterial and antifungal activities.[18][19][20] The mechanism of antimicrobial action is not as well-defined as their anticancer effects but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[21][22]

Materials:

-

Cancer cell line (e.g., A549 - lung cancer, MCF-7 - breast cancer)

-

Complete cell culture medium

-

96-well plates

-

2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mediresonline.org [mediresonline.org]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. asianpubs.org [asianpubs.org]

- 19. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role and Electrochemical Influence of Sodium Hexafluorophosphate (NaPF₆) in Sodium-Ion Batteries: A Technical Guide

For Researchers, Scientists, and Battery Development Professionals

Introduction

Sodium-ion batteries (SIBs) have emerged as a compelling alternative to lithium-ion batteries (LIBs), primarily due to the natural abundance and lower cost of sodium. A critical component of a functional SIB is the electrolyte, which facilitates the transport of sodium ions between the cathode and anode. Sodium hexafluorophosphate (NaPF₆), analogous to lithium hexafluorophosphate (LiPF₆) in LIBs, is a benchmark electrolyte salt for SIBs. This technical guide provides an in-depth analysis of the role of NaPF₆ in SIBs, clarifying its function and influence on battery performance. It is crucial to understand that as an electrolyte salt, NaPF₆ does not have a theoretical capacity in the context of active electrode materials. The theoretical capacity of a battery is determined by the anode and cathode materials, which store sodium ions within their structure. The electrolyte's role is to enable the movement of these ions, and its properties significantly impact the practical accessible capacity, rate capability, and overall lifespan of the battery.[1]

Electrochemical Properties and Function of NaPF₆

NaPF₆ is an inorganic salt that, when dissolved in a suitable solvent (typically a mixture of organic carbonates like ethylene carbonate (EC) and diethyl carbonate (DEC)), dissociates into sodium cations (Na⁺) and hexafluorophosphate anions (PF₆⁻).[2] The primary function of the NaPF₆-based electrolyte is to provide a medium for efficient Na⁺ transport between the positive and negative electrodes during the charge and discharge cycles.

Key properties of NaPF₆ electrolytes that influence battery performance include:

-

Ionic Conductivity: The ability of the electrolyte to conduct ions is crucial for high-rate performance. NaPF₆-based electrolytes offer good ionic conductivity.[3][4] Studies have shown that the concentration of NaPF₆ significantly affects conductivity, with 1 M concentrations in carbonate solvents often exhibiting the highest bulk conductivity.[1][5][6]

-

Electrochemical Stability Window: The electrolyte must remain stable over the operating voltage range of the battery. NaPF₆ exhibits good anodic stability, making it compatible with high-voltage cathode materials.[3][4]

-

Solid Electrolyte Interphase (SEI) Formation: During the initial charging cycles, the electrolyte decomposes at the anode surface to form a protective layer known as the solid electrolyte interphase (SEI). A stable and ionically conductive SEI is essential for preventing further electrolyte decomposition and ensuring long-term cycling stability. The composition of the SEI is influenced by the electrolyte salt and solvents. The decomposition of the PF₆⁻ anion can contribute to the formation of a thin, inorganic-rich cathode-electrolyte interphase (CEI), which enhances interface stability.[1][7]

-

Thermal Stability: NaPF₆ has a relatively high decomposition temperature, contributing to the overall safety of the battery.[1] However, it is sensitive to moisture, which can lead to the formation of hydrofluoric acid (HF), a corrosive and detrimental species.[1][8]

Quantitative Data on NaPF₆ Electrolyte Performance

The following table summarizes the impact of NaPF₆ concentration on the electrochemical properties and performance of sodium-ion batteries, as reported in the literature.

| Property | 0.25 M NaPF₆ in EC:DEC | 0.5 M NaPF₆ in EC:DEC | 1 M NaPF₆ in EC:DEC | 1.5 M NaPF₆ in EC:DEC | 2 M NaPF₆ in EC:DEC |

| Bulk Conductivity (mS cm⁻¹) | Not explicitly stated, but lower than 1M | 7.4 | 8.8 | Not explicitly stated, but lower than 1M | 7.2 |

| Cycling Performance | Comparable to 1 M | Comparable to 1 M | Good cycling performance | Not explicitly stated | Comparable to 1 M |

| Cation Transference Number | ~0.5 (at 0.1 M) | Decreases with increasing concentration | Decreases with increasing concentration | Decreases with increasing concentration | ~0.3 |

Note: Data is compiled from studies using a NaNi₀.₃₃Fe₀.₃₃Mn₀.₃₃O₂ (NFM111) cathode and a hard carbon anode.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for evaluating the performance of NaPF₆-based electrolytes in sodium-ion batteries.

Electrolyte Preparation

-

Materials: this compound (NaPF₆, battery grade, ≥99.9% purity), ethylene carbonate (EC, anhydrous), diethyl carbonate (DEC, anhydrous).

-

Procedure: Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, dissolve the desired amount of NaPF₆ salt into a 1:1 volume ratio of EC and DEC to achieve the target molar concentrations (e.g., 0.25 M, 0.5 M, 1 M, 1.5 M, 2 M).[1] Stir the solution until the salt is completely dissolved.

Coin Cell Assembly

-

Electrodes: Use hard carbon as the anode and a sodium-containing material such as NaNi₀.₃₃Fe₀.₃₃Mn₀.₃₃O₂ (NFM111) as the cathode.[9] Dry the electrodes under vacuum at elevated temperatures (e.g., 110°C) for several hours to remove residual moisture.[10]

-

Separator: A glass fiber separator is typically used. Dry the separator under vacuum prior to use.[10]

-

Assembly: In an argon-filled glovebox, assemble a 2032-type coin cell in the following order: negative casing, anode, separator, a few drops of the prepared NaPF₆ electrolyte, cathode, spacer disk, spring, and positive casing. Crimp the coin cell to ensure it is hermetically sealed.

Electrochemical Measurements

-

Galvanostatic Cycling: Cycle the assembled coin cells at various C-rates (e.g., C/20 for formation cycles, then C/2 or 2C for performance testing) within a specified voltage window (e.g., 1.5 V to 4.0 V).[9] A C-rate of 1C corresponds to a full charge or discharge in one hour.

-

Rate Capability Test: Subject the cells to progressively increasing C-rates to evaluate their performance under high-power conditions.

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS to analyze the impedance characteristics of the cell, including the resistance of the electrolyte and the charge transfer resistance at the electrode-electrolyte interfaces.

Visualizing the Role of NaPF₆ in a Sodium-Ion Battery

The following diagram illustrates the fundamental working principle of a sodium-ion battery with a NaPF₆ electrolyte.

Caption: Ion and electron flow in a NaPF₆-based sodium-ion battery during charge and discharge.

Conclusion

This compound is a cornerstone electrolyte salt in the development of sodium-ion batteries. While it does not possess a theoretical capacity itself, its properties are paramount in enabling the battery to achieve the theoretical capacity of the chosen electrode materials. The ionic conductivity, electrochemical stability, and its role in forming a stable SEI are all critical factors that researchers and developers must optimize to enhance the performance, longevity, and safety of sodium-ion batteries. Future research will likely focus on additives to improve the SEI, enhance thermal stability, and mitigate issues related to moisture sensitivity, further solidifying the role of NaPF₆ in the future of energy storage.

References

- 1. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]

- 2. Battery Electrolytes: Role of LiPF6 & NaCl Explained [ufinebattery.com]

- 3. oneenergi.com [oneenergi.com]

- 4. researchgate.net [researchgate.net]

- 5. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries. [repository.cam.ac.uk]

- 6. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. osti.gov [osti.gov]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. rsc.org [rsc.org]

A Technical Guide to the Discovery and History of Sodium Hexafluorophosphate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hexafluorophosphate (NaPF₆) is an inorganic salt that has evolved from a laboratory curiosity to a critical component in modern energy storage technologies, most notably as an electrolyte in sodium-ion batteries. This guide provides a comprehensive overview of its discovery, tracing the initial synthesis of the hexafluorophosphate anion to the development of reliable production methods for the sodium salt. It details key historical experimental protocols, presents physical and chemical data in a structured format, and illustrates the logical progression and methodologies through technical diagrams. This document serves as a fundamental resource for professionals requiring an in-depth understanding of this pivotal chemical compound.

Introduction: The Genesis of a Non-Coordinating Anion

The history of this compound is intrinsically linked to the pioneering work in fluorine chemistry in the early 20th century. The discovery of the hexafluorophosphate ([PF₆]⁻) anion itself was a critical first step. This octahedral, non-coordinating anion is isoelectronic with sulfur hexafluoride (SF₆) and is noted for its high stability and poor nucleophilicity[1]. These properties would later prove essential for its application in electrochemical systems, where it facilitates ionic conductivity without interfering with the electrode reactions[1].

The journey from the discovery of the anion to the widespread use of its sodium salt spans several decades, marked by advancements in synthetic chemistry and the rise of battery technology.

The Foundational Discovery

The first documented synthesis and characterization of the hexafluorophosphate anion were achieved in 1906 by German chemist Otto Ruff and his colleagues. Their work, "Über die Salze der Phosphor-hexafluorwasserstoffsäure" (On the Salts of Hexafluorophosphoric Acid), described the reaction of phosphorus pentachloride (PCl₅) with ammonium fluoride in hydrofluoric acid, leading to the formation of ammonium hexafluorophosphate. This foundational research laid the chemical groundwork for the entire class of hexafluorophosphate salts.

The logical pathway from elemental precursors to the synthesis of the hexafluorophosphate anion is depicted below.

Development of a Standardized Synthesis

While the anion was known, a reliable and well-documented method for producing high-purity this compound was needed for broader study and application. This was comprehensively addressed in a 1950 publication in the peer-reviewed series Inorganic Syntheses. In this work, M. M. Woyski, W. J. Shenk, and E. R. Pellon detailed a robust procedure for synthesizing sodium, ammonium, and potassium hexafluorophosphates.

The synthesis for this compound is based on the reaction of phosphorus pentachloride and sodium chloride in liquid hydrogen fluoride[1].

Overall Reaction: PCl₅ + NaCl + 6HF → NaPF₆ + 6HCl

This method became a standard reference for the laboratory-scale production of the salt.

Key Experimental Protocol: The Woyski, Shenk, and Pellon Method (1950)

The following protocol is an adaptation of the procedure detailed in Inorganic Syntheses, Volume 3.

Caution: This procedure involves extremely hazardous materials, including liquid hydrogen fluoride and phosphorus pentachloride, and should only be performed by trained professionals in a specialized chemical fume hood with appropriate personal protective equipment.

Apparatus:

-

A platinum or copper reaction vessel, as these materials are resistant to hydrogen fluoride.

-

A stirrer suitable for corrosive environments.

-

A cooling bath (e.g., dry ice/acetone).

-

An oil bath for controlled heating.

-

A system for the safe handling and venting of hydrogen chloride (HCl) gas.

Reagents:

-

Anhydrous Hydrogen Fluoride (HF)

-

Phosphorus Pentachloride (PCl₅)

-

Sodium Chloride (NaCl), finely ground and dried

Procedure:

-

Preparation: The reaction vessel is charged with anhydrous hydrogen fluoride and cooled to approximately -10°C.

-

Addition of Reactants: Finely ground, dry sodium chloride is added to the stirred liquid HF. Subsequently, phosphorus pentachloride is added slowly in small portions.

-

Reaction: The reaction is exothermic and generates a significant amount of hydrogen chloride gas, which must be safely vented. The addition of PCl₅ is controlled to maintain the temperature and prevent excessive foaming. The mixture is stirred until the reaction is complete.

-

Isolation: The excess hydrogen fluoride is removed by evaporation. This is achieved by placing the reaction vessel in an oil bath and gradually increasing the temperature to 150°C while passing a stream of dry nitrogen through the vessel to carry away the HF and any remaining HCl.

-

Purification: The resulting crude NaPF₆ is a white, crystalline solid. For higher purity, the product can be recrystallized. A common method involves dissolving the crude product in a minimal amount of hot water, filtering the solution, and then cooling it to induce crystallization. The crystals are then filtered and dried under vacuum.

The general workflow for this landmark synthesis is outlined below.

Physical and Chemical Properties

The data below has been aggregated from early reports and modern chemical databases to provide a baseline for the properties of this compound.

| Property | Value | Citation(s) |

| Chemical Formula | NaPF₆ | [2][3] |

| Molar Mass | 167.95 g/mol | [2] |

| Appearance | White crystalline powder | [3][4] |

| Density | 2.369 g/cm³ at 25°C | [2] |

| Melting Point | >200°C | [2] |

| Water Solubility | Highly soluble; some sources note recrystallization from water is possible but with significant loss due to high solubility. Other commercial sources describe it as slightly soluble, indicating sensitivity to hydrolysis. | [2][3][4] |

| Organic Solvents | Soluble in methanol, ethanol, acetone, and carbonate-based solvents. | [4] |

| Hygroscopicity | Hygroscopic; sensitive to moisture. Decomposes in the presence of water vapor. | [3] |

Evolution of Applications

For many years after its discovery, this compound remained a compound of primarily academic interest. Its utility was found in inorganic and organometallic synthesis as a source of the non-coordinating hexafluorophosphate anion.

The major shift in its application came with the development of battery technology. While lithium-ion batteries, commercialized in the early 1990s, became the dominant technology using lithium hexafluorophosphate (LiPF₆), recent research focus has shifted towards alternatives due to the cost and resource constraints of lithium. Sodium-ion batteries (SIBs) have emerged as a promising alternative, leveraging the natural abundance and low cost of sodium. In this context, this compound has become a leading electrolyte salt for SIBs due to its good ionic conductivity, high electrochemical stability, and its ability to form a stable passivation layer on aluminum current collectors[3].

Conclusion

The history of this compound is a clear example of a material's journey from fundamental chemical discovery to a key enabling component of modern technology. Beginning with the foundational work of Otto Ruff in 1906, through the establishment of standardized synthesis by Woyski, Shenk, and Pellon in 1950, NaPF₆ is now central to the advancement of next-generation energy storage. A thorough understanding of its history, synthesis, and properties is essential for researchers and scientists working to innovate in the fields of materials science, electrochemistry, and sustainable technology.

References

sodium hexafluorophosphate phase diagram and stability

An In-depth Technical Guide to the Phase Diagram and Stability of Sodium Hexafluorophosphate (NaPF₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NaPF₆) is a key component in various electrochemical applications, most notably as an electrolyte salt in sodium-ion batteries. A thorough understanding of its phase behavior and stability under different conditions is paramount for optimizing performance, ensuring safety, and extending the operational lifetime of these devices. This technical guide provides a comprehensive overview of the current scientific understanding of the NaPF₆ phase diagram and its thermal and chemical stability. It consolidates quantitative data from various studies, details experimental protocols for characterization, and presents logical pathways for its decomposition.

Phase Diagram of this compound

The complete pressure-temperature (P-T) phase diagram of this compound is an area of ongoing research. However, a significant solid-state phase transition has been identified and characterized. At ambient pressure, NaPF₆ exists in a cubic crystal structure. Upon cooling or application of pressure, it undergoes a transition to a rhombohedral phase.

Known Phase Transitions

The primary documented phase transition is from a cubic (space group Fm-3m) to a rhombohedral (space group R-3) structure[1]. This transition is crucial for understanding the material's behavior under various operational conditions.

Table 1: Crystallographic Data for NaPF₆ Phases [1]

| Property | Cubic Phase (High Temperature/Low Pressure) | Rhombohedral Phase (Low Temperature/High Pressure) |

| Space Group | Fm-3m | R-3 |

| Crystal System | Cubic | Rhombohedral |

Pressure and Temperature Dependence

The transition temperature (Tt) between the cubic and rhombohedral phases is dependent on the applied pressure (P). The relationship has been quantified as:

-

dTt/dP = 250 K GPa⁻¹

This positive slope indicates that increasing the pressure raises the temperature at which the phase transition occurs.

Stability of this compound

The stability of NaPF₆ is a critical factor in its application, particularly in battery electrolytes where it is subjected to a wide range of temperatures and chemical environments. Its decomposition can be initiated by thermal stress or chemical reactions, such as hydrolysis.

Thermal Stability

Pure, solid NaPF₆ exhibits relatively high thermal stability. However, when dissolved in organic carbonate solvents, as is common in battery electrolytes, its stability is significantly influenced by the solvent composition and salt concentration.

Table 2: Thermal Decomposition Data for NaPF₆ Electrolytes from Differential Scanning Calorimetry (DSC) [2]

| Electrolyte Composition | Onset Temperature (°C) | Peak Temperature (°C) | Decomposition Enthalpy (J/g) |

| 1 M NaPF₆ in EC:DEC | ~270 | ~300 | - |

| 1 M NaPF₆ in EC:PC | - | - | - |

| 1 M NaPF₆ in PC | - | - | - |

| 2 M NaPF₆ in EC:DEC | Lower than 1M | - | - |

| 3 M NaPF₆ in EC:DEC | Lower than 2M | - | - |

Note: "-" indicates data not explicitly provided in the search results. The trend shows that thermal stability decreases with increasing salt concentration.

The primary thermal decomposition pathway of the PF₆⁻ anion is believed to be an equilibrium reaction forming sodium fluoride (NaF) and phosphorus pentafluoride (PF₅):

NaPF₆(s) ⇌ NaF(s) + PF₅(g)

The gaseous PF₅ is a strong Lewis acid and can subsequently react with electrolyte components, leading to a cascade of decomposition reactions.

Chemical Stability: Hydrolysis

NaPF₆ is highly susceptible to hydrolysis in the presence of water, even in trace amounts (<20 ppm)[1]. This reaction produces hydrofluoric acid (HF), a highly corrosive species that can degrade battery components. The hydrolysis of the PF₆⁻ anion is an autocatalytic process, meaning the reaction products accelerate further decomposition.

The initial step involves the reaction of PF₆⁻ with water to form fluorophosphates and HF. This is followed by further reactions of the generated PF₅ with water and organic solvents.

Table 3: Products of NaPF₆ Hydrolysis

| Reactant | Products |

| NaPF₆ + H₂O | HF, POF₃, NaF, various fluorophosphate species (e.g., PO₂F₂⁻, PO₃F²⁻) |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the phase diagram and stability of NaPF₆.

High-Pressure Neutron Powder Diffraction for Phase Diagram Determination

This technique is used to determine the crystal structure of materials under high pressure.

Methodology:

-

Sample Preparation: A powdered sample of high-purity, anhydrous NaPF₆ is loaded into a gasket within a diamond anvil cell (DAC) or a Paris-Edinburgh press. A pressure-transmitting medium (e.g., a mixture of methanol and ethanol) is added to ensure hydrostatic pressure. A pressure calibrant, such as a small ruby sphere, is also included.

-

Instrumentation: The experiment is performed at a high-flux neutron source.

-

Data Collection: Neutron diffraction patterns are collected at various pressures. The pressure is determined in-situ by measuring the fluorescence of the ruby calibrant. For temperature-dependent studies, the press is placed within a cryostat or furnace.

-

Data Analysis: The collected diffraction patterns are analyzed using Rietveld refinement to determine the crystal structure and lattice parameters at each pressure and temperature point. This data is then used to construct the phase diagram.

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

-

Sample Preparation (Air-Sensitive): Due to the hygroscopic nature of NaPF₆, all sample preparation must be conducted in an inert atmosphere (e.g., an argon-filled glovebox). A small amount of the NaPF₆ salt or electrolyte solution (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel DSC pan.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Experimental Parameters: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under an inert gas flow (e.g., nitrogen or argon). A typical temperature range for electrolyte analysis is from room temperature to 400 °C.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition, the peak temperature of exothermic or endothermic events, and the enthalpy of these transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrolysis Studies

NMR spectroscopy is a powerful tool for identifying and quantifying the products of NaPF₆ hydrolysis.

Methodology:

-

Sample Preparation: In an inert atmosphere glovebox, a known concentration of NaPF₆ is dissolved in a deuterated organic carbonate solvent (e.g., EC-d₄:DMC-d₆). A precise amount of D₂O is added to initiate hydrolysis. The solution is then transferred to an NMR tube, which is flame-sealed.

-

Instrumentation: A high-resolution NMR spectrometer equipped with probes for ¹H, ¹⁹F, and ³¹P nuclei.

-

Data Acquisition: ¹H, ¹⁹F, and ³¹P NMR spectra are acquired periodically over time to monitor the formation of hydrolysis products. For kinetic studies, the experiments can be performed at elevated temperatures by placing the NMR tube in a temperature-controlled probe.

-

Data Analysis: The chemical shifts and coupling constants of the observed signals are used to identify the various fluorine- and phosphorus-containing species. The integrals of the peaks are used to quantify the concentration of each species over time, allowing for the determination of reaction kinetics.

Fourier-Transform Infrared (FTIR) Spectroscopy for Decomposition Analysis

FTIR spectroscopy is used to identify the functional groups of molecules and can be used to monitor the decomposition of NaPF₆ and the surrounding electrolyte.

Methodology:

-

Sample Preparation: An electrolyte solution of NaPF₆ in the desired organic carbonate solvent is prepared in an inert atmosphere.

-

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples. For evolved gas analysis, the FTIR can be coupled with a thermogravimetric analyzer (TGA).

-

Data Acquisition: A background spectrum of the empty ATR crystal or gas cell is collected. The sample is then introduced, and spectra are recorded as a function of time or temperature. For thermal decomposition studies, the sample can be heated in a sealed, heatable cell with IR-transparent windows.

-

Data Analysis: The appearance of new absorption bands or changes in the intensity of existing bands are correlated with the formation of decomposition products. For example, the P-F stretching vibrations of PF₆⁻ and PF₅ can be monitored to track the decomposition.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key decomposition pathways of NaPF₆.

Thermal Decomposition Pathway

Caption: Thermal decomposition equilibrium of NaPF₆ and subsequent autocatalytic reactions.

Hydrolysis Pathway

Caption: Autocatalytic hydrolysis pathway of NaPF₆ in the presence of water.

Experimental Workflow for Stability Analysis

Caption: Experimental workflow for the comprehensive stability analysis of NaPF₆.

Conclusion

The stability and phase behavior of this compound are complex and highly dependent on its environment. While a complete P-T phase diagram is yet to be fully elucidated, the transition from a cubic to a rhombohedral structure under pressure is a key characteristic. The thermal stability of NaPF₆ in electrolyte solutions is limited and influenced by solvent type and concentration, with decomposition proceeding via the formation of PF₅. Furthermore, the high sensitivity of NaPF₆ to moisture necessitates stringent control over water content in any application to prevent the formation of corrosive HF and subsequent autocatalytic decomposition. The experimental protocols and decomposition pathways detailed in this guide provide a framework for researchers and professionals to further investigate and mitigate the stability challenges associated with NaPF₆, ultimately leading to the development of more robust and reliable energy storage systems.

References

The Hygroscopic Nature of Anhydrous Sodium Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anhydrous sodium hexafluorophosphate (NaPF₆) is a white, crystalline solid that is increasingly utilized in various high-technology applications, most notably as a key electrolyte salt in sodium-ion batteries. Its performance in these systems is intrinsically linked to its purity and, critically, its moisture content. The hygroscopic nature of NaPF₆ presents significant challenges in its handling, storage, and application, necessitating a thorough understanding of its interaction with atmospheric water. This guide provides an in-depth technical overview of the hygroscopic properties of anhydrous this compound, including its propensity for hydrolysis, methods for its characterization, and best practices for its management.

Physicochemical Properties of Anhydrous this compound

Anhydrous this compound is an inorganic salt with the chemical formula NaPF₆. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | F₆NaP |

| Molecular Weight | 167.95 g/mol [1] |

| Appearance | White to light gray crystalline powder[2] |

| Melting Point | >200 °C (decomposes)[3] |

| Density | 2.369 g/mL at 25 °C[4] |

| Solubility | Soluble in water, methanol, ethanol, acetone, and ethyl acetate[2] |

| Hygroscopicity | Hygroscopic[5] |

The Critical Impact of Moisture: Hydrolysis of this compound

The primary concern stemming from the hygroscopic nature of NaPF₆ is its susceptibility to hydrolysis. In the presence of even trace amounts of water, the hexafluorophosphate anion (PF₆⁻) undergoes a series of reactions that lead to the formation of highly corrosive and detrimental byproducts, most notably hydrogen fluoride (HF).[6][7]

The hydrolysis of the PF₆⁻ anion is a stepwise process that can be initiated by protons (H⁺) and is autocatalytic in nature. The presence of HF can accelerate the degradation of the electrolyte and other components in a system, such as a sodium-ion battery.[6][7] The key hydrolysis products that have been identified include fluoride (F⁻), monofluorophosphate (HPO₃F⁻), difluorophosphate (PO₂F₂⁻), and phosphate (HPO₄²⁻).[8]

The overall hydrolysis reaction can be summarized as follows:

NaPF₆ + H₂O → NaF + POF₃ + 2HF

This initial reaction is followed by further hydrolysis of the phosphorus oxyfluoride (POF₃) intermediate.

Signaling Pathway of PF₆⁻ Hydrolysis

The stepwise degradation of the hexafluorophosphate anion in the presence of water can be visualized as a signaling pathway. The following diagram, generated using Graphviz, illustrates the key steps in this process.

Experimental Determination of Hygroscopicity

Quantifying the hygroscopic nature of anhydrous this compound is crucial for establishing appropriate handling and storage protocols. Several experimental methods can be employed to determine the extent and rate of moisture uptake.

Gravimetric Sorption Analysis (Static Method)

A common method for classifying the hygroscopicity of a substance is through gravimetric analysis, as outlined in the European Pharmacopoeia. This method involves exposing a sample to a controlled high-humidity environment for a defined period and measuring the mass increase due to water absorption.[9][10]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of anhydrous NaPF₆ (approximately 1-2 g) into a pre-weighed, dry container.

-

Controlled Humidity Environment: Place the open container in a desiccator containing a saturated salt solution that maintains a constant relative humidity (RH) of 80% at 25 °C (e.g., a saturated solution of ammonium chloride).[9] The use of standard saturated salt solutions to maintain constant relative humidity is described in ASTM E104.[11][12][13][14][15]

-

Equilibration: Store the sample in the desiccator for 24 hours at 25 °C.

-

Mass Measurement: After 24 hours, remove the sample and immediately re-weigh it.

-

Calculation: Calculate the percentage weight gain using the following formula:

% Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] x 100

Hygroscopicity Classification:

The hygroscopicity of the material can then be classified based on the percentage weight gain, as shown in Table 2.[10]

| % Weight Gain at 25°C and 80% RH for 24h | Classification |

| < 0.2% | Non-hygroscopic |

| ≥ 0.2% and < 2% | Slightly hygroscopic |

| ≥ 2% and < 15% | Hygroscopic |

| ≥ 15% | Very hygroscopic |

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a more advanced technique that provides a detailed profile of a material's moisture sorption and desorption behavior. DVS measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature. This allows for the generation of a moisture sorption isotherm, which plots the equilibrium moisture content as a function of RH.[16][17][18][19][20][21]

Experimental Protocol:

-

Sample Preparation: A small amount of the NaPF₆ sample (typically a few milligrams) is placed in the DVS instrument's microbalance.

-

Drying: The sample is first dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

-

Sorption/Desorption Cycle: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH), and the sample mass is allowed to equilibrate at each step. This constitutes the sorption phase. Subsequently, the RH is decreased in a similar stepwise manner back to 0% RH to measure desorption.

-

Data Analysis: The change in mass at each RH step is recorded to generate a sorption-desorption isotherm. This provides information on the moisture sorption capacity, the kinetics of water uptake, and any hysteresis between the sorption and desorption curves.

The following diagram illustrates a typical experimental workflow for determining hygroscopicity using both the static gravimetric method and DVS.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content of a substance.[22][23] It can be used to measure the initial moisture content of anhydrous NaPF₆ or to quantify the amount of water absorbed after exposure to humid conditions. The coulometric KF method is particularly suitable for detecting trace amounts of water.[24][25]

Experimental Protocol (Coulometric):

-

Instrument Preparation: The KF titrator's cell is filled with a suitable coulometric KF reagent.

-

Sample Introduction: A precisely weighed amount of the NaPF₆ sample is introduced into the titration cell.

-

Titration: The instrument generates iodine electrochemically, which reacts stoichiometrically with the water in the sample.

-

Endpoint Detection: The endpoint is detected when all the water has been consumed, and an excess of iodine is present.

-

Calculation: The instrument calculates the total amount of water based on the total charge passed to generate the iodine.

Handling and Storage Recommendations

Given the deleterious effects of moisture on anhydrous this compound, strict adherence to proper handling and storage procedures is paramount.

-

Inert Atmosphere: All handling of anhydrous NaPF₆ should be performed in a controlled inert atmosphere, such as a glovebox with a moisture content below 1 ppm.

-

Dry Storage: The material should be stored in tightly sealed containers, preferably under an inert gas like argon.

-

Packaging: Moisture-proof packaging should be used for transportation and storage.

-

Avoid Incompatibilities: Store away from acids and strong oxidizing agents.[26]

Conclusion

The hygroscopic nature of anhydrous this compound is a critical consideration for its use in research and industrial applications. The propensity of NaPF₆ to absorb atmospheric moisture and subsequently undergo hydrolysis to form corrosive byproducts like hydrogen fluoride necessitates stringent control over its environment. A thorough understanding and implementation of appropriate handling and storage protocols, coupled with accurate characterization of its moisture content and hygroscopic behavior through techniques such as gravimetric analysis, Dynamic Vapor Sorption, and Karl Fischer titration, are essential to ensure the material's integrity, performance, and safety. For researchers and developers, a proactive approach to moisture management is key to unlocking the full potential of this important material.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sincerechemical.com [sincerechemical.com]

- 3. Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 4. ヘキサフルオロリン酸ナトリウム 99.9% trace metals basis, anhydrous, battery grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | F6NaP | CID 5147921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. inl.elsevierpure.com [inl.elsevierpure.com]

- 7. boisestate.edu [boisestate.edu]

- 8. researchgate.net [researchgate.net]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. pharmagrowthhub.com [pharmagrowthhub.com]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. store.astm.org [store.astm.org]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]

- 17. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 18. mt.com [mt.com]

- 19. ardena.com [ardena.com]

- 20. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 21. skpharmteco.com [skpharmteco.com]

- 22. gmpinsiders.com [gmpinsiders.com]

- 23. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 24. cscscientific.com [cscscientific.com]

- 25. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Initial Characterization of Novel Sodium Hexafluorophosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals